Methyl tosylcarbamate
Description
Significance of the Tosylcarbamate Moiety in Organic Synthesis and Medicinal Chemistry
The tosylcarbamate functional group is of considerable importance in both organic synthesis and medicinal chemistry. In synthesis, tosylcarbamates serve as precursors to a range of other functional groups. orgsyn.org They are particularly noted for their role in the formation of allylic amines, which are crucial building blocks in the synthesis of many natural products and pharmaceuticals. orgsyn.org The tosyl group in these molecules acts as a good leaving group, facilitating nucleophilic substitution reactions.
In medicinal chemistry, the tosylcarbamate moiety is found in various compounds with biological activity. researchgate.net For instance, it is a known degradation product of Gliclazide, a sulfonylurea drug used to treat type 2 diabetes. chemicalbook.com The structural features of tosylcarbamates allow for their interaction with biological targets, and they have been investigated for their potential as enzyme inhibitors. ontosight.ai A series of tosyl carbamates have been synthesized and evaluated for their antimicrobial activities. researchgate.net Furthermore, the isosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole, a related nitrogen-containing functional group, is a common strategy in drug design to improve metabolic stability. nih.gov
Historical Context and Evolution of Research on Methyl Tosylcarbamate
The development of research on this compound is closely linked to the study of its reactive precursor, p-toluenesulfonyl isocyanate (tosyl isocyanate). manavchem.comchemicalbook.comthieme-connect.com Tosyl isocyanate is a highly reactive compound used as a water scavenger and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. manavchem.com The reaction of tosyl isocyanate with alcohols, such as methanol (B129727), provides a direct route to the corresponding tosylcarbamates, including this compound. orgsyn.org
Early research focused on the fundamental reactivity of tosyl isocyanate and its derivatives. Over time, the focus has shifted towards harnessing the synthetic utility of tosylcarbamates like the methyl variant. Recent research has explored its application in more complex transformations, such as stereoselective oxyamination reactions of alkenes. strath.ac.uknih.gov These advanced applications highlight the evolution of this compound from a simple derivative to a sophisticated tool in modern organic synthesis.
Scope and Research Objectives for this compound
Current and future research on this compound is centered on expanding its synthetic applications and exploring its potential in medicinal chemistry. Key research objectives include:
Development of Novel Synthetic Methodologies: A primary goal is to utilize this compound in new types of chemical reactions. This includes its use as a nucleophile in transition metal-catalyzed reactions, such as C-H functionalization and cross-coupling reactions, to create complex molecular architectures.
Stereoselective Transformations: A significant area of interest is the development of stereoselective reactions involving this compound. This is particularly relevant for the synthesis of chiral molecules, which are often required for pharmaceutical applications. The use of this compound in diastereoselective oxyamination reactions is a prime example of this objective. strath.ac.uknih.gov
Medicinal Chemistry Applications: Further investigation into the biological activities of this compound and its derivatives is an ongoing objective. This includes the design and synthesis of new compounds based on the tosylcarbamate scaffold and the evaluation of their therapeutic potential. ontosight.airesearchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14437-03-7 | chemicalbook.com |
| Molecular Formula | C₉H₁₁NO₄S | nih.gov |
| Molecular Weight | 229.25 g/mol | |
| Appearance | White solid | ionike.com |
| Melting Point | 96–98 °C | |
| Purity | >98.0% (HPLC) | tcichemicals.com |
| Solubility | Soluble in inert media such as chlorinated, aromatic, and ethereal solvents. | chemicalbook.comthieme-connect.com |
Spectroscopic Data of this compound
| Spectroscopy | Data | Source |
| ¹H NMR (400MHz, CDCl₃) | δ 7.94–7.92 (d, J = 8.0Hz, 2H), 7.85 (s, 1H), 7.36–7.34 (d, 2H), 3.70 (s, 3H), 2.45 (s, 3H) | ionike.com |
| ¹³C NMR (100MHz, CDCl₃) | δ 151.0, 145.2, 135.3, 129.6, 128.6, 53.6, 21.7 | ionike.com |
| GC-MS (EI, 70 eV), m/z (rel. int.) | 229 (M⁺, 5), 214 (5), 199 (8), 183 (1), 170 (8), 155 (15), 139 (1), 107 (10), 91 (100), 77 (5), 73 (15), 65 (50), 28 (20) | ionike.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVDHKOSDVFZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162687 | |
| Record name | Methyl tosylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-03-7 | |
| Record name | Methyl N-[(4-methylphenyl)sulfonyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl tosylcarbamate | |
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| Record name | Methyl tosylcarbamate | |
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| Record name | Methyl tosylcarbamate | |
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| Record name | Methyl tosylcarbamate | |
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Synthetic Methodologies for Methyl Tosylcarbamate and Derivatives
Classical and Contemporary Synthesis of Methyl Tosylcarbamate
The synthesis of the parent compound, this compound, can be achieved through several established routes.
One of the fundamental methods for synthesizing this compound involves the reaction of methylamine, tosyl chloride, and carbon dioxide. ontosight.ai This approach highlights the compound's role as an intermediate in organic synthesis and its utility as a protecting group. ontosight.ai The stability of this compound under normal conditions makes it a practical compound for various synthetic applications. ontosight.ai
A common and efficient method for the preparation of this compound is the reaction of p-toluenesulfonyl isocyanate with methanol (B129727). p-Toluenesulfonyl isocyanate is a reactive compound that readily combines with alcohols to form the corresponding carbamates. researchgate.netchemicalbook.com This reaction is often carried out in an inert solvent. The high reactivity of the isocyanate group with the hydroxyl group of methanol leads to the formation of the N-tosylcarbamate linkage.
The synthesis of the starting material, p-toluenesulfonyl isocyanate, can be accomplished by reacting p-toluenesulfonamide (B41071) with oxalyl chloride in the presence of an activator like DABCO. chemicalbook.com Alternatively, it can be prepared by reacting p-toluenesulfonyl chloride with an alkali metal cyanate, such as potassium cyanate, in a high-boiling polar solvent like nitrobenzene (B124822) at elevated temperatures. google.com
Table 1: Synthesis of p-Toluenesulfonyl Isocyanate
| Reactants | Conditions | Product | Reference |
| p-Toluenesulfonamide, Oxalyl dichloride | Toluene, DABCO, Reflux | p-Toluenesulfonyl isocyanate | chemicalbook.com |
| p-Toluenesulfonyl chloride, Potassium cyanate | Nitrobenzene, Reflux (215°C) | p-Toluenesulfonyl isocyanate | google.com |
A notable method for synthesizing methyl carbamates involves the Hofmann rearrangement. One variation of this reaction utilizes N,N-dibromo-p-toluenesulfonamide (TsNBr₂) as a key reagent. datapdf.comnih.gov In this process, amides react with TsNBr₂ in the presence of a base like DBU in an alcohol solvent, such as methanol, to yield the corresponding carbamates. datapdf.com This reaction is typically rapid, often completing within minutes at reflux temperatures, and provides excellent yields for a range of aromatic and aliphatic amides. datapdf.com
Another approach to the Hofmann rearrangement for synthesizing methyl carbamates employs (tosylimino)phenyl-λ³-iodane (PhINTs). organic-chemistry.org This method is particularly mild, proceeding at room temperature, and is highly selective. It is effective for a variety of carboxamides, including those with electron-donating or electron-withdrawing groups, and allows for the conversion to carbamates in high yields by treating the intermediate isocyanate with an alcohol. organic-chemistry.org Dichloromethane has been identified as an optimal solvent for this transformation, with reactions often completing in as little as 30 minutes. organic-chemistry.org
Table 2: Hofmann Rearrangement for Methyl Carbamate (B1207046) Synthesis
| Reagent | Substrate | Conditions | Product | Yield | Reference |
| TsNBr₂ | Aromatic and Aliphatic Amides | DBU, Methanol, Reflux | Methyl Carbamate | Excellent | datapdf.com |
| PhINTs | Aromatic and Aliphatic Carboxamides | Dichloromethane, Room Temperature | Methyl Carbamate | Up to 98% | organic-chemistry.org |
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often involves the reaction of allylic alcohols with isocyanates or through transition metal-catalyzed reactions.
Derivatives of this compound can be synthesized from the reaction of allylic alcohols with p-toluenesulfonyl isocyanate. researchgate.net This reaction is a versatile method for producing allylic N-tosylcarbamates. The general procedure involves treating the allylic alcohol with the isocyanate in a suitable solvent. rsc.org This method has been used to prepare a variety of substrates for further transformations, such as cyclization reactions. acs.org For instance, the reaction of allylic diols with p-toluenesulfonyl isocyanate leads to the formation of dicarbamate derivatives. researchgate.net
Transition metal-catalyzed reactions provide a powerful tool for the synthesis of complex molecules derived from N-tosylcarbamates. eie.grmdpi.com Palladium catalysts, in particular, have been extensively used. eie.grmdpi.com For example, Pd(II)-catalyzed cyclization of difunctional allylic N-tosylcarbamates has been developed to produce optically active 4-vinyl-2-oxazolidinones with high regio- and diastereoselectivity. acs.org This reaction proceeds through an aminopalladation of the alkene followed by β-heteroatom elimination. acs.org
Furthermore, palladium-catalyzed intramolecular allylic C-H amination of N-tosyl carbamates derived from homoallylic alcohols can produce both anti- and syn-1,3 amino alcohol precursors, demonstrating the stereodivergent potential of these catalytic systems. nih.gov These methods are significant as they allow for the construction of chiral subunits found in various biologically active molecules. nih.gov Gold-catalyzed decarboxylative amination of allylic N-tosylcarbamates has also been reported as an efficient and environmentally friendly method for synthesizing N-tosyl allylic amines. organic-chemistry.org
Green Chemistry Approaches to Tosyl Carbamate Synthesis
The development of environmentally benign synthetic methods is a central focus of modern chemistry. For the synthesis of tosyl carbamates, green chemistry principles are applied to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation. rasayanjournal.co.insruc.ac.uk Traditional methods often rely on toxic reagents like phosgene (B1210022) and its derivatives. researchgate.netresearchgate.net In contrast, greener alternatives are being explored, focusing on safer starting materials, sustainable catalysts, and innovative reaction conditions.
One prominent green approach involves the utilization of carbon dioxide (CO₂) as a sustainable and non-toxic C1 source for carbamate synthesis. researchgate.netnih.gov This method avoids the handling of highly toxic isocyanates. nih.gov Research has shown that various organic carbamates can be synthesized from CO₂, amines, and a reusable reactant like Si(OMe)₄ under atmospheric pressure, often facilitated by catalysts such as zinc acetate/1,10-phenanthroline. researchgate.net Another sustainable route employs tetraethylammonium (B1195904) bicarbonate as a carbonyl source, which reacts with amines and alkyl halides under mild conditions to produce carbamates in high yields. google.com
The use of recyclable catalysts is another cornerstone of green carbamate synthesis. sruc.ac.uk For instance, polymer-bound zinc(II) complexes and graphene oxide-based zinc composites have been developed as effective, heterogeneous catalysts that can be easily recovered and reused, promoting reactions under environmentally friendly conditions like low pressure and temperature. nih.gov Microwave-assisted synthesis has also been investigated as an energy-efficient method to improve yields and selectivity in the synthesis of bioactive compounds derived from this compound.
Furthermore, the development of one-pot synthesis protocols contributes to the greening of chemical processes by reducing the number of steps, minimizing solvent use, and simplifying purification. nih.gov A green Hofmann rearrangement process using oxone, KCl, and NaOH has been used for the single-step synthesis of N-aryl carbamate derivatives from aromatic amides. nih.gov These methods collectively aim to make the production of tosyl carbamates and their derivatives more sustainable and economically viable. rasayanjournal.co.in
Characterization Techniques for Synthetic Validation
Following synthesis, rigorous characterization is essential to confirm the identity, purity, and structure of the target compound. A combination of spectroscopic and analytical techniques is employed for the comprehensive validation of this compound and its derivatives.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound. universalclass.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound. acs.org The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methyl protons of the carbamate moiety. Similarly, the ¹³C NMR spectrum displays distinct peaks for the carbons in these different chemical environments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. longdom.org The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) and carbonyl (C=O) groups, confirming the presence of the tosyl and carbamate functionalities.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. universalclass.com For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular formula (C₉H₁₁NO₄S), confirming that the desired product has been formed. nih.gov
| Technique | Group | Characteristic Signal/Peak | Reference |
|---|---|---|---|
| ¹H NMR (in CDCl₃) | Aromatic Protons (Tosyl) | δ 7.93 (d, J = 8.5 Hz) | |
| Methyl Protons (Carbamate) | δ 3.70 (s, 3H) | ||
| Methyl Protons (Tosyl) | δ 2.45 (s, 3H) | ||
| ¹³C NMR | Carbonyl Carbon (Carbamate) | ~δ 155 ppm | |
| Sulfonyl Carbon (Tosyl) | ~δ 145 ppm | ||
| IR | Carbonyl (C=O) Stretch | ~1700 cm⁻¹ | |
| Sulfonyl (SO₂) Stretch | 1350–1150 cm⁻¹ | ||
| Mass Spectrometry (LRMS) | Molecular Ion [M+H]⁺ | m/z 230.0 |
Elemental Analysis
Elemental analysis is a crucial technique used to determine the empirical formula of a synthesized compound. sercon-instruments.com It measures the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For this compound (C₉H₁₁NO₄S), the experimentally determined percentages of these elements must align with the theoretically calculated values. This agreement provides strong evidence for the purity and correct elemental composition of the synthesized product. epa.govresearchgate.net This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of newly synthesized tosyl carbamate derivatives. researchgate.net
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 47.15 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.84 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.11 |
| Oxygen | O | 16.00 | 4 | 64.00 | 27.93 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.00 |
| Total Molecular Weight | 229.28 | 100.00 |
Advanced Reactivity and Mechanistic Investigations of Methyl Tosylcarbamate
Amination Reactions Involving Methyl Tosylcarbamate
This compound serves as a key reagent in several amination reactions, providing a versatile source of the "TsN" group for the formation of carbon-nitrogen bonds.
The direct amination of allylic C-H bonds is a powerful strategy for synthesizing allylic amines. N-Tosylcarbamates, including this compound, have been employed as competent nucleophiles in these transformations. In pioneering work, palladium-catalyzed allylic C-H amination was shown to be effective using N-tosylcarbamates. nsf.gov The presence of the electron-withdrawing sulfonyl group is crucial as it lowers the pKa of the N-H bond, facilitating the reaction. nsf.gov
A notable development in this area is a Brønsted base activation strategy for oxidative, Pd(II)/sulfoxide-catalyzed intermolecular C-H allylic amination. nih.gov This method utilizes N,N-diisopropylethylamine (DIPEA) to promote the amination of unactivated terminal olefins with acidic N-tosylcarbamate nucleophiles (pKa ~ 3.5), leading to linear allylic amine products with high regio- and stereoselectivity. nih.gov This approach is significant because it avoids the use of strong bases that could interfere with the electrophilic palladium catalyst required for the initial C-H cleavage. nih.gov
Another strategy involves a heterobimetallic system composed of a Pd(II)/bis-sulfoxide catalyst and a Cr(III)(salen) co-catalyst. acs.org This system facilitates the intermolecular linear allylic C-H amination of α-olefins. acs.org Mechanistic evidence suggests that the palladium catalyst is responsible for the allylic C-H cleavage to form a π-allylPd intermediate, while the chromium complex, in conjunction with benzoquinone (BQ), promotes the subsequent amination step. acs.org This dual catalytic system allows for the direct conversion of a wide array of α-olefins into linear (E)-allylic carbamates with excellent yields and selectivities (>20:1). acs.org
This compound is an effective nitrogen nucleophile in the intermolecular oxyamination of alkenes using malonoyl peroxides. acs.orgacs.orgnih.gov This reaction provides a direct route to β-amino alcohols, which are important structural motifs in many biologically active compounds. acs.orgnih.gov The stereochemical outcome of the reaction can be controlled to produce either syn- or anti-oxyaminated products. acs.orgacs.org
When O-tert-butyl-N-tosylcarbamate is used as the nitrogen source, the reaction with an alkene and a malonoyl peroxide leads to the anti-oxyaminated product with yields up to 99%. acs.orgnih.gov In contrast, using methyl O-methyl-N-tosylcarbamate as the nucleophile, followed by treatment with trifluoroacetic acid, yields the syn-oxyaminated product. acs.orgacs.orgnih.gov The proposed mechanism involves the reaction of the malonoyl peroxide with the alkene to form a syn-dioxonium intermediate. acs.orgnih.gov This intermediate is then intercepted by the carbamate (B1207046) nucleophile in an SN2-like process, resulting in the anti-oxyaminated adduct. acs.orgnih.gov For the syn-product, subsequent treatment of the adduct derived from this compound with acid induces a 5-exo-tet cyclization, which inverts the stereochemistry at the oxygen-bearing carbon. acs.orgnih.gov
The reaction has been successfully applied to a range of stilbene (B7821643) and styrene (B11656) substrates. acs.orgnih.gov
Table 1: Alkene Oxyamination using N-Tosylcarbamates and Malonoyl Peroxide
| Nitrogen Nucleophile | Product Type | Alkene Substrate | Yield |
|---|---|---|---|
| O-tert-butyl-N-tosylcarbamate | anti-Oxyamination | Stilbene | up to 99% acs.orgnih.gov |
| O-methyl-N-tosylcarbamate | syn-Oxyamination | trans-Stilbene | 77% (over two steps) acs.orgacs.org |
Allylic N-tosylcarbamates are excellent substrates for gold(I)-catalyzed decarboxylative amination, which proceeds via a base-induced aza-Claisen rearrangement. orgsyn.orgacs.orgorganic-chemistry.org This transformation provides an efficient and environmentally friendly method for synthesizing N-tosyl allylic amines with high regioselectivity and stereoselectivity. acs.orgorganic-chemistry.org The reaction can be performed in water or in a one-pot protocol directly from allylic alcohols. orgsyn.orgacs.org
Allylic N-tosylcarbamates are used because their N-H group is sufficiently acidic (pKa ≈ 8.5) to be deprotonated by a simple base like N,N-diisopropylethylamine (DIPEA). orgsyn.orgacs.org The reaction is catalyzed by a combination of AuCl and a silver salt like AgOTf. acs.orgorganic-chemistry.org The gold(I) catalyst activates the C-C double bond towards intramolecular nucleophilic attack. acs.org This method is applicable to a variety of C1- or C3-substituted and C3-disubstituted allylic N-tosylcarbamates, affording the corresponding allylic amines in moderate to excellent yields. orgsyn.org
The one-pot protocol is particularly advantageous as it prevents an undesired orgsyn.orgorgsyn.org-oxo-rearrangement that can occur during the formation of certain allylic N-tosylcarbamates. orgsyn.org By adding DIPEA to the reaction mixture before the addition of tosyl isocyanate to the allylic alcohol, the carbamate is converted in situ to its imidate form, which then undergoes the gold-catalyzed rearrangement. orgsyn.org
Cyclization Reactions
N-Tosylcarbamate derivatives of allylic alcohols are valuable precursors for various cyclization reactions, leading to the formation of heterocyclic structures such as oxazolidinones.
A highly regio- and diastereoselective palladium(II)-catalyzed cyclization of difunctional allylic N-tosylcarbamates has been developed. acs.orgacs.orgnih.gov This reaction, conducted in the presence of halide ions, involves the aminopalladation of the alkene followed by β-heteroatom elimination, which regenerates the Pd(II) catalyst. acs.orgacs.orgnih.gov This method provides a convenient synthesis of optically active 4-vinyl-2-oxazolidinones, particularly when starting from homochiral alcohols. acs.orgacs.org The palladium(II) catalyst coordinates with the carbon-carbon double bond, which is then attacked by the internal carbamate nucleophile. acs.org
This intramolecular oxidative amination of alkenes serves as a key step in the synthesis of valuable compounds. For instance, the methodology has been applied to the total synthesis of 1,4-dideoxy-1,4-imino-L-xylitol. acs.orgnih.gov Another variation of this reaction is a Wacker-type oxidative cyclization of allylic tosylcarbamates, which also produces vinyl-oxazolidinones, known precursors to syn-1,2-amino alcohols. nih.gov This process can utilize either stoichiometric benzoquinone or aerobic reoxidation and proceeds via a trans-amidopalladation of the olefin. nih.gov
An effective method for the enantioselective bromoaminocyclization of allyl N-tosylcarbamates has been established using a chiral phosphine (B1218219)–Sc(OTf)₃ complex as the catalyst and N-bromosuccinimide (NBS) as the bromine source. acs.orgnih.gov This reaction produces a wide variety of optically active oxazolidinone derivatives containing various functional groups in good yields and with high enantioselectivities (up to 97% ee). acs.org
The initial investigations were performed on cis-pent-2-en-1-yl tosylcarbamate. acs.org The reaction conditions were optimized, and it was found that a scandium triflate/chiral phosphine ligand complex was highly effective. acs.org The reaction can be extended to a broad range of cis-allyl N-tosylcarbamates and can be performed on a gram scale. acs.org This electrophilic halogenation of olefins represents a powerful approach for the functionalization of C=C double bonds. acs.org A related phosphine oxide-Sc(OTf)₃ catalyzed process has also been described for the regio- and enantioselective bromoaminocyclization of tri-substituted allyl N-tosylcarbamates, yielding optically active tertiary 5-bromo-1,3-oxazinan-2-ones. sciencechina.cn
Table 2: Enantioselective Bromoaminocyclization of Allyl N-Tosylcarbamates
| Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|
Rhodium-Catalyzed Denitrogenative Transannulation of 1,2,3-Triazolyl-Carbamates
A notable advanced application involving carbamate structures analogous to this compound is the rhodium(II)-catalyzed intramolecular denitrogenative transannulation of 1,2,3-triazolyl-carbamates. rsc.org This reaction provides an efficient pathway to synthesize functionalized 4-aminooxazolidinones, which are valuable heterocyclic scaffolds in medicinal chemistry. The process is characterized by its operational simplicity and the requirement of low catalyst loadings. rsc.org
The reaction proceeds via the treatment of a 1-sulfonyl-1,2,3-triazole, which bears a carbamate group, with a rhodium(II) catalyst. nih.govnih.gov This induces the extrusion of dinitrogen (N₂) from the triazole ring to form a reactive rhodium iminocarbenoid intermediate. nih.govnih.gov This intermediate then undergoes an intramolecular cyclization, where the carbamate's oxygen or nitrogen atom attacks the carbenoid carbon, leading to the formation of the five-membered oxazolidinone ring system.
Table 1: Rhodium-Catalyzed Transannulation of 1-Tosyl-1,2,3-triazolyl-methyl Tosylcarbamate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Rh₂(OAc)₄ | Dichloroethane | 80 | 15 | 83 | nih.gov |
| Rh₂(oct)₄ | Toluene | 80 | - | >95 | nih.gov |
This table is representative of typical reaction conditions and may not reflect a specific experiment with this compound itself, but rather the general reaction class.
Mechanistic Studies and Theoretical Insights
Computational Chemistry and Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms involving tosylcarbamate species. mdpi.com DFT calculations allow for the detailed examination of molecular geometries, electronic structures, and reaction energetics that are often difficult to determine through experimental means alone. mdpi.comresearchgate.net These theoretical studies are crucial for modeling complex catalytic reaction pathways and interpreting spectroscopic data. mdpi.com
In the context of reactions involving carbamates, DFT methods are employed to:
Optimize Geometries: Calculations at specific levels of theory, such as B3LYP with a basis set like 6-31G*, are used to determine the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products. researchgate.net
Analyze Electronic Properties: DFT is used to calculate the distribution of electron density, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov This analysis helps in understanding the nucleophilic and electrophilic nature of different parts of the molecule, thereby predicting reactivity.
For instance, DFT calculations can elucidate the role of solvent effects on reaction pathways by incorporating implicit solvent models, providing a more accurate picture of the reaction in solution.
Investigation of Reaction Pathways and Transition States
The detailed investigation of reaction pathways and the characterization of transition states are central to understanding chemical reactivity. researchgate.net Computational methods are employed to map out the potential energy surface (PES) of a reaction, which connects reactants to products through various intermediates and transition states. researchgate.net A transition state (TS) corresponds to a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction path. researchgate.net
Locating these transition structures is computationally demanding but essential for calculating reaction barriers. researchgate.net Once a potential TS is located, two key computational steps are performed:
Vibrational Frequency Analysis: This calculation is used to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. researchgate.net This procedure verifies that the located TS indeed connects the intended reactants and products, confirming its role in the specific reaction pathway. researchgate.net
These investigations are critical for explaining stereochemical outcomes. For example, in the palladium-catalyzed aminochlorocyclization of alkene-tethered carbamates, theoretical studies can distinguish between pathways like anti-aminopalladation and syn-aminopalladation, predicting which diastereomer will be the major product. uvic.ca By analyzing the transition state energies for competing pathways, a rationale for the observed selectivity can be established. uvic.ca
Role of Catalytic Cycles and Intermediates
Many reactions involving this compound are catalyzed by transition metals, and their mechanisms are best described by catalytic cycles. uninsubria.it A catalytic cycle is a closed loop of chemical reactions involving a catalyst that is regenerated at the end of each cycle, allowing a small amount of catalyst to convert a large amount of reactant. uninsubria.it Understanding the individual steps and the structure of the intermediates within these cycles is key to optimizing reaction conditions and developing new transformations.
A general catalytic cycle for a transition metal-catalyzed reaction, such as an allylic amination using a palladium catalyst, typically involves the following key stages:
Activation/Complexation: The catalyst, often an electron-poor transition metal complex, activates the substrate by coordination. uninsubria.it For example, a Pd(II) species can coordinate to the double bond of an alkene. uninsubria.it
Intermediate Formation and Nucleophilic Attack: The activated complex is susceptible to nucleophilic attack. In the case of allylic C-H amination, an N-tosylcarbamate, often deprotonated by a base, acts as the nucleophile. nih.gov This attack can lead to the formation of key organometallic intermediates, such as a π-allyl palladium complex. uninsubria.itnih.gov
Product Formation and Catalyst Regeneration: The intermediate undergoes further transformation to release the final product. This step, which could involve reductive elimination or another process, also regenerates the active catalytic species, allowing it to re-enter the cycle. uninsubria.it
In rhodium-catalyzed transannulations, the key intermediates are proposed to be rhodium iminocarbenoids, which are formed after the initial catalyst interacts with the 1-sulfonyl triazole and promotes nitrogen extrusion. nih.govnih.gov The identification, and in some cases isolation or spectroscopic observation, of these transient intermediates provides direct evidence for the proposed catalytic pathway.
Methyl Tosylcarbamate in Catalysis
Application as a Nitrogen Nucleophile in Transition Metal Catalysis
Methyl tosylcarbamate is widely employed as a nitrogen nucleophile in transition metal-catalyzed reactions, most notably in palladium-catalyzed allylic C-H amination. nih.govscispace.com This process allows for the direct conversion of a carbon-hydrogen bond at an allylic position into a carbon-nitrogen bond, offering a more atom-economical route to allylic amines compared to traditional multi-step sequences.
In the context of Pd(II)-catalysis, this compound provides the nucleophilic component necessary to functionalize a π-allylPd intermediate, which is generated via a heterolytic, allylic C-H cleavage event. nih.gov This direct C-H functionalization avoids the need for pre-oxidized starting materials often required in corresponding Pd(0)-catalyzed substitution reactions. nih.govuninsubria.it The N-tosylcarbamate group can be readily synthesized on a large scale by reacting N-tosylisocyanate with the corresponding alcohol, in this case, methanol (B129727), yielding a bench-stable crystalline reagent. nih.govscispace.com
Research has demonstrated the effectiveness of this compound in intermolecular linear allylic amination. For instance, in a study comparing different N-tosylcarbamate esters, this compound showed a significant increase in product yield when used with allyl cyclohexane (B81311) as the substrate under specific base-catalyzed conditions. nih.gov The resulting allylic N-tosyl carbamate (B1207046) products are versatile intermediates that can be transformed into a variety of other nitrogen-containing compounds. nih.govscispace.com
The scope of this methodology includes the amination of unactivated terminal olefins, producing linear allylic amines with high levels of regioselectivity and stereoselectivity. scispace.com This predictability is crucial for applications in the synthesis of complex molecules and natural products. scispace.com
Role in Bimetallic Complex-Mediated Asymmetric Copolymerization
This compound plays a crucial role as an initiator in the asymmetric copolymerization of epoxides, a process catalyzed by sophisticated bimetallic complexes. researchgate.netresearchgate.net This method provides an innovative pathway to chiral polyurethanes, which are otherwise difficult to synthesize with high enantioselectivity. researchgate.net
In this catalytic system, a biphenol-linked bimetallic Co(III) complex with multiple chiral centers is used to control the polymerization process. researchgate.net The proposed mechanism involves a bimetallic process occurring within the catalyst's cleft, which is key to achieving high reactivity and enantioselectivity. researchgate.netresearchgate.net Specifically, a meso-epoxide molecule coordinates to one of the cobalt centers within this cleft. Simultaneously, a this compound, acting as the initiator, binds to the adjacent cobalt center. The bound this compound then initiates the ring-opening of the coordinated epoxide, starting the copolymerization chain. researchgate.netresearchgate.net
This bimetallic mechanism, where the reaction takes place between two adjacent metal centers, is contrasted with a monometallic process that would occur outside the catalytic cleft and result in lower catalytic performance. researchgate.netresearchgate.net The synergy between the two metal centers in the heterodinuclear complex is fundamental to the high activity and selectivity observed. researchgate.net This advanced catalytic strategy allows for the synthesis of optically active polyurethanes with a completely alternating structure and high enantioselectivity from meso-epoxides. researchgate.net
Catalytic Activation Strategies for Tosylcarbamate Pro-nucleophiles
The effectiveness of this compound as a nucleophile in reactions like Pd(II)-catalyzed C-H oxidation hinges on its activation. Since N-tosylcarbamates are acidic pro-nucleophiles (with a pKa of approximately 3.5), strategies are required to deprotonate them to generate the active anionic carbamate nucleophile under reaction conditions that are often acidic. nih.govscispace.com Two primary catalytic activation strategies have been developed for this purpose. scispace.com
The first strategy involves the use of a Lewis acid co-catalyst, such as Cr(III)(salen)Cl, in conjunction with a π-acidic ligand like benzoquinone (BQ). nih.govscispace.com In this system, the Lewis acid is thought to activate the electrophilic π-allylPd intermediate toward nucleophilic attack. nih.gov Another possibility is that the Lewis acid activates the N-tosylcarbamate itself, facilitating its deprotonation. nih.gov
The second, more recently developed strategy employs a catalytic amount of a Brønsted base. nih.govscispace.com This approach was designed to overcome limitations of the Lewis acid system, particularly when dealing with substrates containing isomerization-prone olefins. nih.gov An exogenous amine base, such as N,N-diisopropylethylamine (DIPEA), is added to increase the concentration of the deprotonated, anionic carbamate nucleophile in the solution. scispace.com This base must be sufficiently basic to deprotonate the tosylcarbamate but have a weak binding affinity for the highly electrophilic Pd(II) catalyst to avoid inhibiting its C-H cleavage activity. scispace.com This Brønsted base strategy has proven to be milder and provides higher yields and chemoselectivity for a broader range of substrates compared to the Lewis acid/BQ system. nih.govscispace.com
Table 1: Comparison of Activation Strategies for the Amination of Allyl Cyclohexane
This table shows the product yield for the amination of allyl cyclohexane using this compound under two different catalytic activation systems.
| Entry | Nucleophile | Activation System | Yield (%) |
| 1 | Methyl N-tosylcarbamate | Cr/BQ | 34 |
| 2 | Methyl N-tosylcarbamate | DIPEA | 70 |
| Data sourced from studies on Brønsted base strategies for allylic C-H amination. nih.gov |
Advanced Applications of Methyl Tosylcarbamate in Synthesis
Intermediate in the Preparation of Complex Molecules
Methyl tosylcarbamate serves as a valuable intermediate in the synthesis of more complex molecular structures. ontosight.ai Its ability to act as both a nucleophile and a precursor to other functional groups makes it a useful building block in various synthetic transformations.
One significant application is in palladium-catalyzed allylic C-H amination reactions. In these reactions, this compound can be used to introduce a nitrogen-containing functional group at an allylic position with high selectivity, a crucial step in the synthesis of many natural products and pharmaceuticals. nih.gov Furthermore, it participates in copper-catalyzed C-H coupling reactions and oxyamination reactions, which allow for the formation of carbon-nitrogen and carbon-oxygen bonds. The oxyamination of alkenes using this compound as the nitrogen nucleophile provides access to β-amino alcohols, which are important structural motifs in drug development.
The compound is also identified as a precursor or impurity in the synthesis of the antidiabetic drug Gliclazide, highlighting its role as an intermediate in the pharmaceutical industry. guidechem.comchemicea.com
Table 2: Synthetic Reactions Involving this compound as an Intermediate
| Reaction Type | Catalyst/Reagents | Function of this compound | Resulting Structure |
| Pd-Catalyzed Allylic Amination | Pd(PPh₃)₄ | Nitrogen nucleophile | Allylic amine |
| Cu-promoted Hydroamination | Copper catalyst | Nitrogen source | Hydroaminated product |
| Acid-mediated C–H coupling | TMSOTf (promoter) | Coupling partner | Diarylated products |
| Oxyamination of Alkenes | Malonoyl peroxides | Nitrogen nucleophile | β-amino alcohol functionalities |
Stereoselective Synthesis of Bioactive Compounds
The control of stereochemistry is a central challenge in the synthesis of bioactive compounds, as the biological activity of a molecule is often dependent on its three-dimensional structure. N-tosylcarbamates, including this compound, have proven to be effective reagents in stereoselective transformations. researchgate.net
A notable example is the palladium-catalyzed diastereoselective allylic C-H amination. This intramolecular reaction can be used to synthesize syn-1,2-amino alcohols from homoallylic N-tosyl carbamates with a high degree of stereocontrol. nih.govbohrium.com The reaction proceeds through a proposed π-allyl-palladium intermediate, and the diastereoselectivity is influenced by the catalyst system and the substrate structure. nih.gov This methodology provides a powerful tool for accessing densely functionalized and stereochemically defined building blocks that are valuable in medicinal chemistry.
Table 3: Diastereoselective Synthesis using N-Tosylcarbamates
| Reaction | Substrate | Catalyst System | Product | Diastereomeric Ratio (d.r.) |
| Allylic C-H Amination | Homoallylic N-tosyl carbamate (B1207046) | Pd(OAc)₂ / bis-sulfoxide ligand | anti-Oxazolidinone | up to 7:1 nih.gov |
| Aminochlorocyclization | Allylic Carbamate | Palladium salt | 4-(Chloro(phenyl)methyl)-3-tosyloxazolidin-2-one | up to 20:1 rsc.org |
These stereoselective methods, which utilize tosylcarbamate intermediates, are instrumental in the efficient construction of complex, chiral molecules, thereby facilitating the development of new therapeutic agents.
Emerging Research and Future Directions for Methyl Tosylcarbamate
Development of Novel Catalytic Systems for Methyl Tosylcarbamate Transformations
The transformation of this compound is greatly enhanced by the development of sophisticated catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. Research in this area is focused on transition-metal catalysis and organocatalysis to activate this compound and its derivatives for a variety of chemical reactions.
A notable advancement is the use of palladium catalysis in allylic C-H amination. scispace.comnih.gov A novel strategy employs a Brønsted base, such as N,N-diisopropylethylamine (DIPEA), to activate N-tosylcarbamate nucleophiles in oxidative Pd(II)/sulfoxide catalyzed reactions. scispace.comnih.gov This approach promotes the amination of unactivated terminal olefins, yielding linear allylic amine products with high selectivity. nih.gov This method overcomes challenges associated with previous systems, such as incompatibility with Lewis basic functional groups. scispace.com
In the realm of enantioselective synthesis, chiral phosphine (B1218219)–scandium(III) triflate (Sc(OTf)₃) complexes have emerged as powerful catalysts. acs.orgacs.org These catalysts have proven effective in the bromoaminocyclization of allyl N-tosylcarbamates and related structures, producing optically active oxazolidinones and spiro compounds with high enantioselectivity (up to 97% ee). acs.orgacs.org The development of these scandium-based catalysts represents a significant step forward in creating chiral centers with high precision.
Copper-based catalytic systems are also being explored for various transformations. For instance, copper catalysts have been utilized for the hydroamination of arenes with N-tosylcarbamates, providing moderate to good yields of the corresponding products. Furthermore, the potential for using copper-based metal-organic frameworks (MOFs) as catalysts in cross-dehydrogenative coupling reactions is an active area of investigation. researchgate.net
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(II)/Sulfoxide with DIPEA (Brønsted base) | Intermolecular Allylic C-H Amination | Activates acidic N-tosylcarbamate nucleophiles under mild, acidic conditions; high chemo-, regio-, and stereoselectivity. | scispace.comnih.gov |
| Chiral Phosphine Oxide–Sc(OTf)₃ Complex | Enantioselective Bromoaminocyclization | Catalyzes the formation of optically active spiro benzofuran (B130515) oxazolidinones and other oxazolidinones with high yields (62-97%) and enantioselectivities (91-97% ee). | acs.orgacs.org |
| Copper Catalysts (e.g., Cu(OTf)₂) | Hydroamination / C-H Coupling | Facilitates the coupling of arenes with N-tosylcarbamates. |
Exploration of New Reaction Architectures and Selectivities
Beyond developing new catalysts, researchers are actively exploring novel reaction pathways that leverage the unique reactivity of this compound to construct complex molecular frameworks with high degrees of selectivity.
One area of significant progress is in oxyamination reactions. This compound has been used as a nitrogen nucleophile in the oxyamination of alkenes in conjunction with malonoyl peroxides. This method allows for the synthesis of both syn- and anti-β-amino alcohol derivatives, with the anti-products being formed in yields of up to 99%. The ability to control diastereoselectivity is crucial for the synthesis of pharmaceuticals and agrochemicals.
The pursuit of high selectivity is also evident in the development of enantioselective bromoaminocyclization reactions. Using chiral phosphine-Sc(OTf)₃ catalyst systems, researchers have achieved highly regio- and enantioselective 6-exo-bromoaminocyclization of homoallylic N-tosylcarbamates. acs.org Similarly, the bromoaminocyclization of (E)-cinnamyl tosylcarbamates yields functionalized molecules with high selectivity. mdpi.com These reactions provide access to valuable chiral building blocks that can be further transformed into other functionalized molecules without loss of optical purity. acs.org
New reaction architectures are also being designed to access novel heterocyclic systems. For example, the intramolecular halocyclization of unsaturated N-tosylcarbamates, promoted by reagents like N,N-dibromosulfonamides, offers a regioselective route to either bromo-N-cyclized or bromo-O-cyclized products, which can then be converted to aziridines or epoxides. researchgate.net
| Reaction | Reagents/Conditions | Selectivity Achieved | Product Type | Reference |
|---|---|---|---|---|
| Oxyamination of Alkenes | This compound, Malonoyl Peroxides | High diastereoselectivity (up to 99% yield for anti-products). | β-amino alcohols | |
| Bromoaminocyclization | Chiral Phosphine-Sc(OTf)₃ Complex, DBDMH | High enantioselectivity (91-97% ee). | Optically active spiro benzofuran oxazolidinones | acs.org |
| Regioselective Bromocyclization | N,N-Dibromosulfonamides | Regioselective formation of bromo-N- or bromo-O-cyclized products. | Precursors to aziridines and epoxides | researchgate.net |
Advanced Computational Modeling for Predictable Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical reactions. researchgate.net In the context of this compound, advanced computational modeling, particularly Density Functional Theory (DFT), is being used to elucidate reaction mechanisms and predict the origins of selectivity. researchgate.net
For instance, computational studies have been employed to investigate the mechanism of bromoaminocyclization reactions catalyzed by organocatalysts. researchgate.net By modeling the potential energy surface of the reaction, researchers can analyze key intermediates and transition states to understand the thermodynamic basis for the observed enantioselectivity. researchgate.net This insight is crucial for the rational design of more efficient and selective catalysts.
Computational modeling has also been applied to understand the role of this compound in polymerization reactions. In the bimetallic complex-mediated copolymerization of epoxides, modeling has helped to elucidate the reaction mechanism, showing how a this compound molecule bound to one metal center can ring-open an epoxide coordinated to an adjacent metal center. researchgate.net Such studies are vital for predicting how catalyst design influences reactivity and selectivity in the formation of new polymers. researchgate.net The increasing reliability of these computational tools suggests they will play an even more significant role in the predictive design of future chemical transformations involving this compound. researchgate.net
Potential in Materials Science and Polymer Chemistry
While traditionally used in small molecule synthesis, the applications of this compound and its derivatives are expanding into the fields of materials science and polymer chemistry. ontosight.ai The functional groups present in the molecule make it a candidate for incorporation into larger macromolecular structures.
A significant area of emerging research is the use of this compound in the synthesis of novel polymers. Specifically, it has been used as a reactant in the enantioselective copolymerization of meso-epoxides. researchgate.net Catalyzed by multichiral bimetallic complexes, this reaction leads to the formation of chiral polyurethanes. researchgate.net This represents a powerful method for creating polymers with controlled stereochemistry, which is of great interest for applications in chiral separations, asymmetric catalysis, and biomedical materials.
The general class of carbamates is known for its potential use in various materials, and derivatives of this compound are being considered as building blocks for new functional materials. ontosight.aibldpharm.com The tosyl group can impart specific properties, while the carbamate (B1207046) linkage provides a robust connection point within a polymer backbone. Future research will likely focus on synthesizing and characterizing new polymers and materials derived from this compound, exploring their thermal, mechanical, and optical properties for advanced applications.
Q & A
Q. What are the standard synthetic methodologies for methyl tosylcarbamate, and what experimental conditions are critical for reproducibility?
this compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting methylamine derivatives with tosyl chloride or activated tosyl intermediates under anhydrous conditions. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalysts : Base catalysts like triethylamine or pyridine are critical for deprotonation and intermediate stabilization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic peaks:
- Tosyl group: Aromatic protons (δ 7.2–7.8 ppm) and sulfonyl carbon (δ ~145 ppm).
- Methyl carbamate: N–CH3 (δ 2.8–3.2 ppm) and carbonyl carbon (δ ~155 ppm).
- IR : Stretching vibrations for sulfonyl (SO2, 1350–1150 cm<sup>−1</sup>) and carbonyl (C=O, ~1700 cm<sup>−1</sup>).
- Mass spectrometry : Molecular ion ([M+H]<sup>+</sup>) at m/z 243.28 (C10H13NO4S).
Ensure proper sample preparation (dry solvents, deuterated solvents for NMR) and calibration with internal standards.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
Q. How should researchers validate the purity of this compound post-synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- TLC : Silica gel plates (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Melting point : Compare observed values (literature range: 85–90°C) to confirm identity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in sigmatropic rearrangements?
- Transition state analysis : Optimize geometries at the B3LYP/6-31G* level to identify energy barriers.
- Kinetic studies : Compare computed activation energies (e.g., 22.6 kcal/mol for Cl-substituted analogs) with experimental Arrhenius data to validate mechanisms.
- Solvent effects : Include implicit solvent models (e.g., PCM) to assess polarity impacts on reaction pathways.
Q. What strategies mitigate competing side reactions during this compound synthesis?
- Protecting groups : Use tert-butyl dicarbonate to selectively protect amines, reducing nucleophilic side reactions.
- Acidity modulation : Leverage pKa differences between sulfonamides (~16.1) and carbamates (~24.6) to control reactivity.
- Temperature gradients : Slow addition of reagents at low temperatures minimizes exothermic side processes.
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological audits : Assess whether studies adequately reported allocation concealment, blinding, or randomization (e.g., trials with poor allocation concealment overestimate effects by 30–41%) .
- Reproducibility tests : Replicate reactions under standardized conditions (solvent purity, moisture-free environments) and compare with literature data.
Q. What advanced analytical techniques are suitable for studying this compound’s metabolic pathways in biological systems?
- Isotope labeling : Synthesize <sup>13</sup>C- or <sup>15</sup>N-labeled analogs for tracking via LC-MS/MS.
- Enzyme kinetics : Use Michaelis-Menten models to quantify hydrolysis rates by esterases or amidases.
- Metabolite profiling : HRMS (High-Resolution Mass Spectrometry) identifies degradation products (e.g., tosyl fragments, methylamine).
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Steric maps : Generate 3D molecular models (e.g., Gaussian) to visualize substituent bulk near the carbamate group.
- Hammett analysis : Correlate σpara values of substituents (e.g., –Cl, –CH3) with reaction rates to quantify electronic effects.
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. Methodological Notes
- Experimental design : Always include positive/negative controls (e.g., known carbamate inhibitors) and triplicate runs to ensure statistical robustness.
- Data reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) for compound characterization, including spectral data and purity metrics.
- Ethical compliance : For biological studies, obtain institutional review board (IRB) approval and document informed consent processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
